N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5S2/c1-24-15-6-4-14(5-7-15)10-12-27(22,23)20-13-16-8-9-18(26-16)19(21)17-3-2-11-25-17/h2-9,11,20H,10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOWAONQVVZXNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Structural Features
The compound is characterized by the following structural components:
- Furan moiety : Known for its diverse biological activities.
- Thiophene ring : Often associated with pharmacological properties.
- Methoxyphenyl group : Enhances lipophilicity and potential receptor interactions.
- Ethanesulfonamide : Contributes to solubility and bioavailability.
| Component | Description |
|---|---|
| Furan | A five-membered aromatic ring with oxygen. |
| Thiophene | A five-membered ring containing sulfur. |
| Methoxyphenyl | A phenyl group substituted with a methoxy group. |
| Ethanesulfonamide | A sulfonamide moiety enhancing solubility. |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Preparation of intermediates :
- Synthesis of 5-(furan-2-carbonyl)thiophene.
- Formation of 4-methoxybenzoyl chloride.
- Coupling reaction : The intermediates are coupled under specific conditions to yield the final product.
- Purification : The compound is purified using chromatographic techniques to ensure high yield and purity.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme inhibition : The compound may interact with specific enzymes, modulating their activity through competitive or non-competitive inhibition.
- Receptor binding : Its structural features allow for binding to various receptors, potentially affecting signaling pathways involved in inflammation, cancer progression, and bacterial resistance.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities:
- Antibacterial Activity : Compounds containing furan and thiophene rings have shown efficacy against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity by inducing apoptosis in cancer cells through modulation of cell cycle regulators.
- Anti-inflammatory Effects : The ability to inhibit pro-inflammatory cytokines suggests its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
(E)-N-(4-Methoxyphenyl)-2-(2′,4′,6′-Trimethoxyphenyl)ethenesulfonamide (Compound 6i)
Structural Differences :
- Core structure : Features an ethenesulfonamide (C=C) backbone instead of ethanesulfonamide (C-C), reducing conformational flexibility.
- Aromatic substitution : The trimethoxyphenyl group replaces the thiophene-furan system, altering steric and electronic profiles.
- Synthesis : Prepared via dehydration of a hydroxyl intermediate, yielding 56% as a light yellow solid (mp 176–178 °C) .
Hypothesized Effects :
- The ethenesulfonamide’s rigidity may enhance binding selectivity but reduce solubility compared to the target compound’s flexible ethane chain.
- Trimethoxy groups could improve membrane permeability but may increase metabolic susceptibility.
N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide
Structural Differences :
Hypothesized Effects :
- The phosphoryl group may enhance solubility in polar solvents, contrasting with the target compound’s hydrophobic furan-thiophene system.
- Fluorine substitution could improve metabolic stability relative to the methoxy group.
N-(4-Methoxy-2-nitrophenyl)-N-(methylsulfonyl)methanesulfonamide
Structural Differences :
- Nitro group : Introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
- Dual sulfonamide groups : May increase acidity and hydrogen-bonding capacity.
- Crystallography : Structural data (Acta Crystallographica Section E) highlight a twisted conformation due to steric clashes between nitro and methoxy groups .
Hypothesized Effects :
- Nitro substitution could enhance binding to redox-active targets but may confer toxicity risks.
- Dual sulfonamides might improve enzyme inhibition potency but reduce oral bioavailability.
Trifluoromethyl-Containing Sulfonamides (EP 2 697 207 B1)
Structural Differences :
- Trifluoromethyl groups : Enhance lipophilicity and metabolic stability.
Hypothesized Effects :
- Trifluoromethyl groups could improve blood-brain barrier penetration compared to the target compound’s methoxy group.
- Oxazolidinone moieties may broaden antimicrobial applicability but increase synthetic complexity.
Research Implications and Limitations
- Structural Insights : The thiophene-furan system in the target compound offers unique electronic properties for targeting aromatic-rich binding pockets, whereas trimethoxy or trifluoromethyl groups in analogues prioritize solubility or stability.
- Synthetic Challenges: Yields for ethenesulfonamide synthesis (~56%) suggest room for optimization compared to glucopyranosyl derivatives (e.g., tetra-O-acetyl compounds in ) .
- Data Gaps : Biological activity and solubility data for the target compound are absent in the evidence, limiting direct pharmacological comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
